2-(1-Ethoxyethoxy)propan-1-ol;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Ethoxyethoxy)propan-1-ol;4-methylbenzenesulfonic acid is a compound with the molecular formula C14H24O6S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethoxy)propan-1-ol typically involves the reaction of propan-1-ol with ethoxyethanol under acidic conditions. The reaction is catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ether linkage. The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2-(1-Ethoxyethoxy)propan-1-ol can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Ethoxyethoxy)propan-1-ol undergoes various chemical reactions, including:
Substitution: The ether linkage can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols and hydrocarbons.
Substitution: Various substituted ethers.
Wissenschaftliche Forschungsanwendungen
2-(1-Ethoxyethoxy)propan-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the production of surfactants and detergents.
Wirkmechanismus
The mechanism of action of 2-(1-Ethoxyethoxy)propan-1-ol;4-methylbenzenesulfonic acid involves its interaction with various molecular targets. The alcohol group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The sulfonic acid group can participate in acid-base reactions, altering the pH of the environment and influencing biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-1-ol: A simple alcohol with similar reactivity but lacks the ether and sulfonic acid groups.
4-Methylbenzenesulfonic acid: A sulfonic acid with similar acidity but lacks the alcohol and ether groups.
Uniqueness
2-(1-Ethoxyethoxy)propan-1-ol;4-methylbenzenesulfonic acid is unique due to the presence of both an alcohol and a sulfonic acid group, which allows it to participate in a wide range of chemical reactions and applications. Its combination of properties makes it a versatile compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
64028-83-7 |
---|---|
Molekularformel |
C14H24O6S |
Molekulargewicht |
320.40 g/mol |
IUPAC-Name |
2-(1-ethoxyethoxy)propan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C7H16O3/c1-6-2-4-7(5-3-6)11(8,9)10;1-4-9-7(3)10-6(2)5-8/h2-5H,1H3,(H,8,9,10);6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
UHONZBCTTYWFRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)OC(C)CO.CC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.